

A Comparative Analysis of CDK9 Inhibitors: LY2857785 and AZD4573

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Compound of Interest		
Compound Name:	LY2857785	
Cat. No.:	B15567119	Get Quote

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In the landscape of targeted cancer therapy, the inhibition of cyclin-dependent kinase 9 (CDK9) has emerged as a promising strategy, particularly for hematological malignancies. CDK9 is a key regulator of transcriptional elongation, and its inhibition leads to the downregulation of short-lived anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells. This guide provides a detailed comparative analysis of two potent and selective CDK9 inhibitors, LY2857785 and AZD4573, summarizing their performance based on available preclinical data.

At a Glance: Key Characteristics

Feature	LY2857785	AZD4573
Primary Target	CDK9	CDK9
Mechanism of Action	ATP-competitive inhibitor	ATP-competitive inhibitor
Therapeutic Focus	Hematological Malignancies	Hematological Malignancies
Administration Route	Intravenous	Intravenous

Biochemical and Cellular Activity

Both **LY2857785** and AZD4573 are highly potent inhibitors of CDK9, demonstrating low nanomolar efficacy in biochemical assays. Their primary mechanism involves the competitive inhibition of ATP binding to the CDK9 kinase domain, which in turn prevents the



phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII). This leads to a halt in transcriptional elongation, particularly of genes with short half-lives, such as the antiapoptotic protein McI-1 and the oncogene MYC.

Table 1: Comparative Biochemical Potency

Target	LY2857785 IC5ο (μM)	AZD4573 IC₅₀ (nM)
CDK9	0.011[1]	<4[2]
CDK8	0.016[1]	>10-fold selective vs other CDKs[3]
CDK7	0.246[1]	>10-fold selective vs other CDKs[3]

Table 2: Comparative Cellular Activity in Hematological Cancer Cell Lines

AZD4573 EC50 (nM) LY2857785 IC50 **Cell Line Cancer Type** (Caspase (µM) **Activation**) Acute Myeloid MV-4-11 0.04 (8h)[1] 13.7[2] Leukemia RPMI8226 Multiple Myeloma 0.2 (8h)[1] Not Reported L363 Multiple Myeloma 0.5 (8h)[1] Not Reported Hematological

AZD4573 has been noted for its designed transient target engagement, exhibiting a short half-life in preclinical species[4]. This characteristic is intended to provide a mechanism for the indirect downregulation of key survival proteins like Mcl-1 while potentially minimizing toxicities associated with sustained CDK9 inhibition.

Not Reported

Kinase Selectivity

Cancers (Median)

Various

30[3]



A critical aspect of targeted therapies is their selectivity, as off-target effects can lead to toxicity. Both **LY2857785** and AZD4573 have been profiled for their kinase selectivity.

LY2857785 has been shown to be highly selective for CDK9, with only a few other kinases inhibited at similar potencies[5]. AZD4573 is also described as a highly selective CDK9 inhibitor, with greater than 10-fold selectivity against other tested CDKs and kinases[3].

In Vivo Efficacy

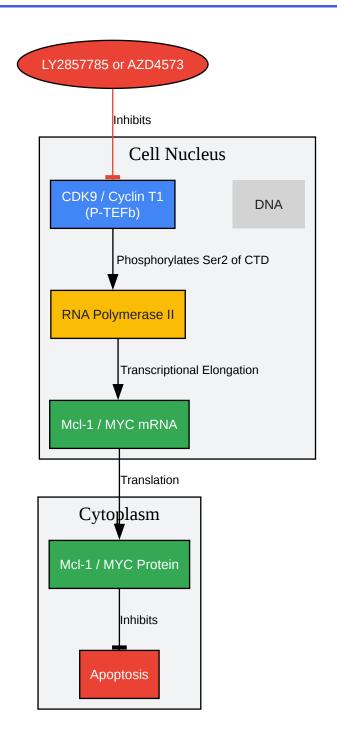
Both compounds have demonstrated significant anti-tumor efficacy in preclinical xenograft models of hematological malignancies.

- LY2857785: Treatment with LY2857785 has been shown to significantly inhibit tumor growth in vivo in models such as MV-4-11 xenografts[6].
- AZD4573: In mouse xenograft studies, AZD4573 has been shown to cause durable regressions in both subcutaneous and disseminated models of multiple myeloma (MM), acute myeloid leukemia (AML), and non-Hodgkin lymphoma (NHL)[3]. Furthermore, AZD4573 has demonstrated enhanced antitumor activity when used in combination with other agents like venetoclax[3].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by **LY2857785** and AZD4573, as well as a general workflow for evaluating these inhibitors.

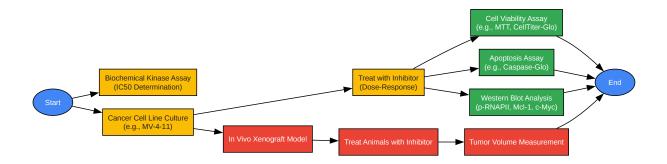




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Caption: CDK9 Inhibition Pathway.





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